molecular formula C7H7BrN4 B2856110 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 13223-38-6

2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2856110
CAS No.: 13223-38-6
M. Wt: 227.065
InChI Key: RZBMEMUKZHCDIF-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The triazolo[1,5-a]pyrimidine (TP) scaffold was first synthesized in 1909 by Bulow and Haas through cyclocondensation reactions involving aminotriazoles and β-diketones. Early interest in TP derivatives emerged from their structural resemblance to purines, with natural products like essramycin—a TP-containing antibiotic isolated from marine Streptomyces species—highlighting their biological relevance. By the mid-20th century, synthetic TP analogs such as Trapidil (a vasodilator and antiplatelet agent) demonstrated therapeutic potential, catalyzing further exploration of this heterocycle.

Structural Significance of the Fused Heterocyclic System

The TP system comprises a pyrimidine ring fused to a 1,2,4-triazole at positions 1 and 5 (Figure 1). This planar, aromatic structure enables π-π stacking interactions with biological targets, while nitrogen atoms at positions 1, 3, and 7 facilitate hydrogen bonding. The brominated dimethyl derivative, 2-bromo-5,7-dimethyl-TP, exhibits a molecular formula of C₇H₇BrN₄, with bromine at position 2 and methyl groups at positions 5 and 7. Key structural parameters include:

Property Value
Molecular Weight 227.06 g/mol
SMILES CC1=CC(=NC2=NC(=NN12)Br)C
Hydrogen Bond Acceptors 4

This substitution pattern enhances electrophilic reactivity at the bromine site while methyl groups modulate steric bulk, influencing binding affinity in drug-receptor interactions.

Position of Brominated Dimethyl Derivatives in Triazolopyrimidine Research

Brominated TP derivatives occupy a niche in medicinal chemistry due to bromine’s role as a leaving group in cross-coupling reactions. The 2-bromo-5,7-dimethyl variant serves as a precursor for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of aryl, heteroaryl, or amino groups at position 2. For example, alkylation of hydrazino-TP intermediates with dichlorides has yielded thiazolo- and thiazine-fused TP systems, demonstrating the scaffold’s versatility.

Theoretical and Practical Importance in Heterocyclic Chemistry

The TP scaffold’s isoelectronic relationship with purines underpins its use as a bioisostere in adenosine receptor modulators and kinase inhibitors. Quantum mechanical studies reveal that bromine substitution at position 2 increases electron-withdrawing effects, polarizing the triazole ring and enhancing interactions with electrophilic biological targets. Practically, TP derivatives have been optimized as selective P2X3 receptor antagonists (e.g., triazolopyrimidines with sub-nanomolar IC₅₀ values) and anti-inflammatory agents targeting CB2 receptors.

Research Evolution and Current State of Knowledge

Recent advances in TP chemistry include cryo-EM-guided drug design, as exemplified by triazolopyrimidine-based P2X3 antagonists, and computational docking studies predicting anti-COVID-19 activity for TP isomers. Modern synthetic strategies, such as Dimroth rearrangements of 11-alkyl-TP derivatives, have expanded access to structurally diverse analogs. Current research prioritizes optimizing TP pharmacokinetics through substituent engineering, with 2-bromo-5,7-dimethyl-TP remaining a cornerstone intermediate in these efforts.

Properties

IUPAC Name

2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBMEMUKZHCDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13223-38-6
Record name 2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a tandem reaction mechanism. The reaction conditions typically involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 participates in nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent triazole ring. This reaction enables functionalization at the 2-position:

Reagent/ConditionsProductYieldKey Observations
Ammonia (NH₃), 100°C 5,7-Dimethyl- triazolo[1,5-a]pyrimidin-2-amine75–85%Requires prolonged heating; amine product shows antimicrobial activity.
Sodium Methoxide (NaOMe), DMF, 80°C 2-Methoxy-5,7-dimethyl- triazolo[1,5-a]pyrimidine68%Methoxy group enhances solubility in polar solvents.
Hydrazine (N₂H₄), EtOH, reflux 2-Hydrazinyl-5,7-dimethyl- triazolo[1,5-a]pyrimidine82%Intermediate for further cyclization reactions.

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) attack by the nucleophile at the electrophilic C2 position, followed by (2) elimination of bromide ion. The triazole ring’s electron-deficient nature accelerates this process .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

ConditionsAryl Boronic AcidProductYieldApplication
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C 4-Methoxyphenyl2-(4-Methoxyphenyl)-5,7-dimethyl- triazolo[1,5-a]pyrimidine88%Pharmaceuticals (kinase inhibition)
Pd(dppf)Cl₂, CsF, DMF, 120°C 2-Thienyl2-(Thiophen-2-yl)-5,7-dimethyl- triazolo[1,5-a]pyrimidine73%Antiviral agents

Sonogashira Coupling

ConditionsAlkyneProductYield
PdCl₂(PPh₃)₂, CuI, Et₃N, 80°C 4-Ethynylanisole2-(4-Methoxyphenylethynyl)-5,7-dimethyl- triazolo[1,5-a]pyrimidine61%

Key Note : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for coupling due to their compatibility with the heteroaromatic system .

Oxidation and Reduction

The methyl groups and triazole ring undergo redox transformations:

Oxidation

ReagentProductOutcome
KMnO₄, H₂SO₄, 60°C 5,7-Dicarboxy- triazolo[1,5-a]pyrimidineComplete oxidation of methyl to carboxyl groups.
H₂O₂, AcOH, rt 2-Bromo-5,7-dimethyl- triazolo[1,5-a]pyrimidine 3-oxideSelective N-oxidation at triazole N3.

Reduction

ReagentProductYield
H₂, Pd/C, EtOH 5,7-Dimethyl- triazolo[1,5-a]pyrimidine94%

Cyclization and Rearrangement

The compound participates in ring-expansion and Dimroth rearrangement:

Dimroth Rearrangement

Under acidic conditions (HCl/EtOH), the triazole ring undergoes rearrangement to form triazolo[1,5-c]pyrimidine derivatives . This process is critical for accessing structurally diverse analogs.

Cyclization with Enaminonitriles

Microwave-assisted reactions with enaminonitriles yield fused polyheterocycles, such as pyrido-triazolopyrimidines, via tandem transamidation and cyclization .

Stability and Handling

  • Stable under inert atmospheres but sensitive to prolonged UV exposure.

  • Store at 2–8°C in amber vials to prevent bromine displacement or decomposition .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The following points highlight the findings related to 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine:

  • Synthesis and Screening : A study synthesized various triazolo-pyrimidine derivatives and screened them against different cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that compounds with the triazolo-pyrimidine core displayed promising cytotoxicity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity of these compounds is attributed to their ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation in cancer cells. This unique mechanism differentiates them from other anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the triazolo-pyrimidine ring can enhance biological activity. For instance:

  • Substituents at Position 2 : Variations at this position have been shown to influence potency against specific cancer cell lines. Derivatives with larger lipophilic groups exhibited increased activity against MCF-7 cells compared to those with smaller or hydrophilic substituents .

Pharmacokinetic Properties

Pharmacokinetic studies of the synthesized derivatives indicate favorable absorption profiles and metabolic stability:

CompoundIC50 (μM)Gastrointestinal AbsorptionP-glycoprotein Substrate
10b14.5HighNo
10e57.01ModerateYes

These properties suggest that modifications can lead to compounds with enhanced bioavailability and reduced side effects.

Case Studies

Several case studies have been documented regarding the synthesis and application of triazolo-pyrimidines:

  • Synthesis of Thieno[2,3-d]triazolo[1,5-a]pyrimidines : This study reported the synthesis of novel thieno derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity .
  • Copper(II) Complexes : Research into copper(II) complexes formed with triazolo-pyrimidine derivatives revealed unique coordination chemistry that could be leveraged for targeted drug delivery systems .
  • Development of Sulfonamide Derivatives : A patent described novel sulfonamide derivatives of triazolo-pyrimidines that demonstrated herbicidal properties, indicating potential applications beyond oncology into agricultural chemistry .

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, triazolopyrimidines have been shown to act as inhibitors of kinases and other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects: Bromine at C-2 (as in the target compound) improves electrophilicity for nucleophilic substitution compared to chlorine or amino groups .
  • Methyl vs. Bulky Groups : Methyl substituents (C-5, C-7) enhance solubility and metabolic stability, whereas bulkier groups (e.g., phenyl, isobutyl) affect steric interactions in metal coordination .
  • Oxygenated Derivatives: 7-Oxo substituents (e.g., HftpO) enable chelation of transition metals, expanding applications in catalysis and bioinorganic chemistry .

Anticancer Activity:

  • The indole-hybridized derivative 5-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl (H11) showed potent antiproliferative activity (IC₅₀ < 10 µM) against gastric (MGC-803) and breast (MCF-7) cancer cells . In contrast, bromine-free analogs like 2-amino-5,7-dimethyl derivatives exhibited lower cytotoxicity, highlighting the importance of halogenation for anticancer potency .

Herbicidal Activity:

  • 2-Amino-5,7-dimethyl derivatives functionalized with thio/sulfonyl acetamide groups demonstrated 80–90% inhibition of barnyardgrass at 100 µg/mL, outperforming commercial herbicides in some cases .

Antimicrobial and Antiviral Potential:

  • For example, troxipide derivatives with triazolopyrimidine fragments inhibited SARS-CoV-2 replication in vitro .

Physicochemical Properties

  • Solubility : Methyl groups enhance lipophilicity, making 2-bromo-5,7-dimethyl derivatives more soluble in organic solvents than polar analogs like HftpO .
  • Melting Points: Brominated derivatives (e.g., 2-bromo-5,7-dimethyl) typically exhibit higher melting points (159–160°C) compared to non-halogenated analogs due to stronger intermolecular halogen bonding .

Biological Activity

2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.

  • Molecular Formula : C7H7BrN4
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 13223-38-6

Synthesis

The synthesis of this compound typically involves methods such as:

  • Cyclization reactions using appropriate precursors.
  • Various oxidizing agents to facilitate the formation of the triazole ring.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of copper(II) complexes involving this compound against various pathogens:

  • Antibacterial Activity : Effective against Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA).
  • Antifungal Activity : Demonstrated fungicidal activity against Rhizoctonia solani.
CompoundActivity TypeTarget OrganismReference
Copper(II) complex with dmtpAntibacterialMRSA
Copper(II) complex with dmtpAntifungalRhizoctonia solani

Cytotoxicity and Antiproliferative Effects

The compound has also shown potential in inhibiting cancer cell proliferation. In vitro studies revealed:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer).
  • IC50 Values : The compound exhibited low micromolar IC50 values indicating potent antiproliferative effects.

Intercalation and Nuclease Activity

The biological mechanisms underlying the activity of this compound include:

  • DNA Intercalation : Evidence suggests that the compound can intercalate into DNA structures, disrupting replication and transcription processes.
  • Nuclease-like Activity : Enhanced activity in the presence of hydrogen peroxide indicates potential applications in targeted cancer therapies.

Study on Antiproliferative Effects

A notable study evaluated various derivatives of triazolo[1,5-a]pyrimidine and found that compounds with specific substitutions at the 7-position exhibited significantly higher antiproliferative activity compared to others. The results were promising for developing new anticancer agents.

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial properties of copper complexes derived from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine. The complexes demonstrated a robust ability to inhibit biofilm formation and showed lower toxicity to normal cells compared to cancerous cells.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Purity (HPLC)Reference
Multi-component reactionTMDP/DMF85–92>98%
Annulation approachEthanol reflux70–7895%
Bromination of precursorNBS/CCI₄65–7590%

Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of 2-Bromo-5,7-dimethyl-triazolopyrimidine?

Basic Research Question

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., bromo at C-2, methyl at C-5/C-7) via chemical shift analysis (δ 2.3–2.5 ppm for methyl groups; δ 6.8–7.2 ppm for aromatic protons) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., planar triazolopyrimidine core with dihedral angles <5°) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 281 [M+H]⁺) and fragmentation patterns .

Methodological Tips:

  • Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • Use low-temperature crystallography to mitigate disorder in methyl/bromo substituents .

How can researchers optimize nucleophilic substitution reactions at the 2-bromo position to generate functionalized analogs?

Basic Research Question

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity of nucleophiles (e.g., amines, thiols) .
  • Catalytic systems : Transition metal-free conditions (e.g., Grignard reagents) enable regioselective C–H functionalization at C-2 .
  • Kinetic monitoring : Use UPLC-MS to track reaction progress and optimize time (typically 4–12 hours) .

Example Protocol:

  • React 2-Bromo-5,7-dimethyl-triazolopyrimidine with sodium thiophenolate in DMF at 60°C for 6 hours to yield 2-(Thiophenyl)-5,7-dimethyl derivatives (85% yield) .

What computational strategies predict the physicochemical properties and bioactivity of brominated triazolopyrimidines?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .
  • Molecular docking : Screens against enzyme active sites (e.g., bacterial cell-wall biosynthesis proteins) to rationalize antibacterial activity .
  • QSPR models : Correlates substituent effects (e.g., bromo vs. fluoro) with logP, solubility, and toxicity .

Validation:

  • Compare computed heats of formation (HOF) with experimental DSC data .
  • Align docking scores with in vitro IC₅₀ values from enzyme inhibition assays .

How should conflicting data on antibacterial efficacy against Gram-positive vs. Gram-negative pathogens be reconciled?

Advanced Research Question

  • Mechanistic studies : Use macromolecular synthesis assays to identify target specificity (e.g., cell-wall inhibition in Gram-positive Enterococcus faecium vs. outer membrane barriers in Gram-negative bacteria) .
  • Membrane permeability assays : Quantify compound uptake using fluorescent probes (e.g., NPN for outer membrane disruption) .
  • Resistance profiling : Test against efflux pump-deficient strains to assess intrinsic activity .

Case Study:

  • 2-Bromo-5,7-dimethyl-triazolopyrimidine shows >8-fold higher activity against E. faecium (MIC = 2 µg/mL) than E. coli due to enhanced penetration and target binding .

What SAR trends are observed when modifying substituents at the 5,7-dimethyl and 2-bromo positions?

Advanced Research Question

  • Electron-withdrawing groups (Br, CF₃) : Increase electrophilicity at C-2, enhancing covalent binding to nucleophilic residues .
  • Methyl groups (C-5/C-7) : Improve metabolic stability by shielding the triazole ring from oxidative degradation .
  • Bulkier substituents : Reduce off-target effects but may decrease solubility (e.g., logP increases by 0.5–1.0 units) .

Q. Table 2: Substituent Effects on Bioactivity

Substituent (Position)Key PropertyBiological ImpactReference
Br (C-2)ElectrophilicityAntibacterial potency ↑
CF₃ (C-2)LipophilicityCNS penetration ↑
CH₃ (C-5/C-7)Metabolic stabilityHalf-life in plasma ↑

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